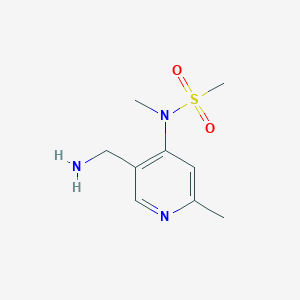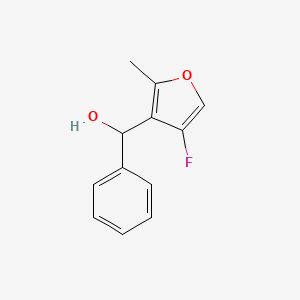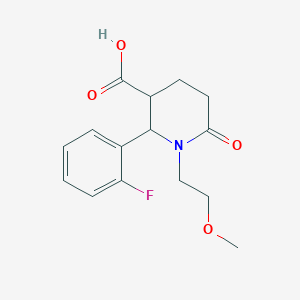
N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group, a methyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide typically involves multiple steps. One common method includes the initial formation of the pyridine ring, followed by the introduction of the aminomethyl group through reductive amination. The methanesulfonamide group is then added via sulfonation reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for precise control of reaction conditions is crucial in industrial settings to minimize impurities and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the methanesulfonamide group can enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with aminomethyl and sulfonamide groups, such as:
- 4-amino-5-aminomethyl-2-methylpyrimidine
- N-(2-methylpyridin-4-yl)-n-methylmethanesulfonamide
Uniqueness
N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-[5-(aminomethyl)-2-methylpyridin-4-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-7-4-9(8(5-10)6-11-7)12(2)15(3,13)14/h4,6H,5,10H2,1-3H3 |
InChI Key |
LYURIPSHSDRSEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)CN)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084103.png)





![1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13084147.png)
![7-Hydroxy-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13084152.png)



![1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13084164.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13084165.png)

